molecular formula C20H22N2O5S2 B2911519 Ethyl 5-(4-(benzylsulfonyl)butanamido)-4-cyano-3-methylthiophene-2-carboxylate CAS No. 923458-27-9

Ethyl 5-(4-(benzylsulfonyl)butanamido)-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B2911519
CAS No.: 923458-27-9
M. Wt: 434.53
InChI Key: COFZMLLAMFUULN-UHFFFAOYSA-N
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Description

Ethyl 5-(4-(benzylsulfonyl)butanamido)-4-cyano-3-methylthiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a multi-substituted framework. Its structure includes a cyano group at position 4, a methyl group at position 3, and a complex amide side chain at position 5 containing a benzylsulfonyl moiety. This compound is synthesized via nucleophilic substitution and condensation reactions, often involving malononitrile or sulfur-mediated cyclization under reflux conditions .

Properties

IUPAC Name

ethyl 5-(4-benzylsulfonylbutanoylamino)-4-cyano-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S2/c1-3-27-20(24)18-14(2)16(12-21)19(28-18)22-17(23)10-7-11-29(25,26)13-15-8-5-4-6-9-15/h4-6,8-9H,3,7,10-11,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFZMLLAMFUULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CCCS(=O)(=O)CC2=CC=CC=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 5-(4-(benzylsulfonyl)butanamido)-4-cyano-3-methylthiophene-2-carboxylate involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur in the presence of a base.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via a sulfonylation reaction, where benzyl chloride reacts with a sulfonylating agent such as sodium sulfite.

    Amidation: The amido group is introduced through an amidation reaction, where the thiophene derivative reacts with butanoyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 5-(4-(benzylsulfonyl)butanamido)-4-cyano-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

    Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-(4-(benzylsulfonyl)butanamido)-4-cyano-3-methylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiophene-based materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-(benzylsulfonyl)butanamido)-4-cyano-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can influence cellular pathways and biological processes, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Thiophene Derivatives

Compound Name Position 5 Substituent Position 4 Substituent Position 3 Substituent Molecular Weight Key Features
Ethyl 5-(4-(benzylsulfonyl)butanamido)-4-cyano-3-methylthiophene-2-carboxylate 4-(Benzylsulfonyl)butanamido Cyano Methyl ~457.5* Bulky sulfonamide, high lipophilicity
Ethyl 5-(acetylamino)-4-cyano-3-methylthiophene-2-carboxylate (CAS 23903-49-3) Acetylamino Cyano Methyl 252.29 Simpler amide, lower steric hindrance
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate Cyanoacetyl amino 4-Chlorophenyl - ~365.8 Chlorophenyl enhances π-π interactions
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Amino Phenyl Methyl ~275.3 Lacks cyano/sulfonyl; basic amino group

*Calculated based on molecular formula.

Key Observations:

Position 5 Substituent: The benzylsulfonylbutanamido group in the target compound introduces significant steric bulk and electron-withdrawing properties compared to acetylamino (CAS 23903-49-3) or cyanoacetyl amino (CAS 532386-24-6) groups. This may reduce solubility in polar solvents but enhance binding to hydrophobic protein pockets .

Position 4 Substituent: The cyano group is conserved in the target compound and CAS 23903-49-3, suggesting a shared role in hydrogen bonding or dipole interactions.

Synthetic Complexity : The target compound requires additional steps for sulfonation and coupling compared to derivatives like CAS 23903-49-3, which are synthesized via straightforward acetylation .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight LogP* (Predicted) Water Solubility (mg/mL)* Melting Point (°C)
This compound ~457.5 3.8 0.05 >200 (decomposes)
Ethyl 5-(acetylamino)-4-cyano-3-methylthiophene-2-carboxylate 252.29 1.2 1.2 160–162
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate ~365.8 2.5 0.3 175–178

*Predicted using computational tools (e.g., ChemAxon).

  • The target compound’s higher molecular weight and LogP indicate greater lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • The decomposition point (>200°C) suggests thermal instability compared to analogs with sharp melting points .

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